Sofnobrutinib

BTK inhibitor Non-covalent inhibitor Enzyme kinetics

Covalent BTK inhibitors like ibrutinib cause off-target toxicity and resistance mutations. Sofnobrutinib (AS-0871) solves this with a non-covalent, Cys481-independent mechanism. - **Kinase selectivity:** Inhibits only BMX & TEC off-target (45-panel screen). - **In vivo utility:** 65% (mouse) oral bioavailability; clean hERG margin (IC50=24 µM). - **Translational data:** Clinical PD IC50 (basophil) 108 nM aligns with biochemical potency (4.2 nM).

Molecular Formula C26H23FN8O2
Molecular Weight 498.5 g/mol
CAS No. 1646608-10-7
Cat. No. B10796931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofnobrutinib
CAS1646608-10-7
Molecular FormulaC26H23FN8O2
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO
InChIInChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33)
InChIKeyRQYDQAPLARKISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofnobrutinib: Non-Covalent BTK Inhibitor Overview


Sofnobrutinib (AS-0871) is an orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that exhibits differentiated binding kinetics and selectivity [1]. It is a small molecule with a novel aminotriazine scaffold, distinguishing it from the class-defining covalent inhibitors [2]. The compound was developed by Carna Biosciences and is currently in early clinical development for allergic and autoimmune diseases [3]. Its primary mechanism of action is the selective inhibition of BTK, a key signaling node in B-cell receptor (BCR) and Fc receptor (FcR) pathways in immune cells .

Sofnobrutinib: Not a Generic BTK Inhibitor


The BTK inhibitor class is defined by significant heterogeneity in binding mode, selectivity profile, and clinical safety. Covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib achieve potency through irreversible binding to Cys481, but this can lead to resistance mutations and is often associated with off-target kinase inhibition, particularly of EGFR, ITK, and TEC family kinases [1][2]. This off-target activity is linked to adverse events such as atrial fibrillation, bleeding, and diarrhea. Sofnobrutinib is a non-covalent inhibitor that preferentially binds to the inactive conformation of BTK and does not require Cys481 engagement, suggesting a fundamentally different interaction with the target and a distinct kinase selectivity profile [3]. Therefore, substitution with another BTK inhibitor would introduce confounding variables in binding kinetics, off-target effects, and cellular activity, invalidating comparative experimental conclusions.

Sofnobrutinib Product-Specific Evidence


Non-Covalent Binding to Unactivated BTK

Sofnobrutinib is a non-covalent inhibitor that demonstrates preferential binding to the unactivated (non-phosphorylated) conformation of BTK [1]. In vitro, it exhibits a >10-fold higher potency for unactivated BTK (IC50 = 0.39 nM) compared to activated BTK (IC50 = 4.2 nM) [1]. This is a critical differentiator from covalent inhibitors like ibrutinib and acalabrutinib, which bind irreversibly to the activated form's Cys481 residue and show a different potency ratio [2].

BTK inhibitor Non-covalent inhibitor Enzyme kinetics Kinase selectivity Binding mode

Kinase Selectivity vs. Ibrutinib

Sofnobrutinib was profiled against a panel of 45 kinases at a high concentration (0.3 μM) and demonstrated exceptional selectivity. At this concentration, only two kinases, BMX and TEC (both members of the TEC family), were inhibited by >80% [1]. This contrasts sharply with first-generation covalent inhibitor ibrutinib, which is known to potently inhibit a broader range of TEC and EGFR family kinases, including ITK, EGFR, and ERBB2, at clinically relevant concentrations [2].

Kinase selectivity Off-target profiling BTK TEC kinases Ibrutinib

hERG Channel Selectivity and Cardiac Safety

Sofnobrutinib was evaluated for its inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target associated with drug-induced QT prolongation and cardiac arrhythmias. The compound exhibited an IC50 of 24 μM against hERG . This value provides a >5,700-fold selectivity window over its cellular BTK IC50 (4.2 nM). In contrast, many kinase inhibitors, including the BTK inhibitor ibrutinib, have been shown to inhibit hERG with greater potency, with IC50 values often in the low micromolar range, leading to smaller safety margins [1].

hERG Cardiac safety IKr channel Selectivity window Safety pharmacology

Preclinical Oral Bioavailability

Sofnobrutinib demonstrates robust and consistent oral bioavailability across three standard preclinical species following a single oral dose of 10 mg/kg [1]. The reported bioavailability was 65% in mice, 44% in rats, and 43% in dogs [1]. This cross-species data provides a reliable basis for dose translation and study design, confirming that the compound is well-absorbed and achieves systemic exposure in common rodent and non-rodent animal models.

Oral bioavailability Pharmacokinetics Preclinical Mouse Rat Dog

Clinical Basophil Activation and Target Engagement

In a first-in-human Phase I study, Sofnobrutinib's target engagement was confirmed in healthy subjects through an ex vivo whole blood assay measuring anti-IgE-induced CD63 expression on basophils [1]. The half-maximal inhibitory concentration (IC50) for basophil activation was determined to be 54.06 ng/mL (108 nM) in the single ascending dose (SAD) part and 57.01 ng/mL (114 nM) in the multiple ascending dose (MAD) part [1]. This clinical IC50 is within a ~25- to 30-fold range of the in vitro enzyme IC50 (4.2 nM), demonstrating good translatability from biochemical to human physiological systems.

Pharmacodynamics Ex vivo assay Basophil Clinical translation Target engagement

Collagen-Induced Arthritis Model Efficacy

In a mouse model of collagen-induced arthritis (CIA), oral administration of Sofnobrutinib (15, 30, and 60 mg/kg, twice daily for 19 days) resulted in a significant and dose-dependent reduction in disease severity [1]. The therapeutic effect was comparable to that of established treatments, with the 30 mg/kg dose showing efficacy similar to the anti-TNF biologic etanercept and the JAK inhibitor tofacitinib in the same model system [1].

Collagen-induced arthritis In vivo efficacy Rheumatoid arthritis model Dose-response Mouse model

Sofnobrutinib Preclinical and Translational Applications


BTK-Specific Immune Cell Signaling Studies

Sofnobrutinib is the preferred tool for researchers requiring a highly selective BTK probe to dissect BTK-specific signaling pathways. Its narrow off-target profile, as demonstrated by kinase panel screening where it inhibits only BMX and TEC from a panel of 45 kinases, minimizes the confounding effects on EGFR, ITK, and other TEC family members that are characteristic of first-generation covalent inhibitors [1]. This makes it ideal for studies in B cells, mast cells, basophils, and macrophages where a clean inhibition of BTK-dependent processes (e.g., BCR and FcR signaling) is critical.

Oral Dosing in Autoimmune and Allergic Inflammation Models

For in vivo studies requiring oral administration, Sofnobrutinib offers a significant advantage over other BTK inhibitors like ibrutinib due to its high and consistent oral bioavailability across key preclinical species (65% in mice, 44% in rats) [2]. This property ensures robust and predictable systemic exposure, simplifying dose formulation and experimental logistics. It is well-suited for chronic dosing models of rheumatoid arthritis (e.g., collagen-induced arthritis) [2] and acute models of allergic response (e.g., passive cutaneous anaphylaxis) [1].

Translational Target Engagement and Safety Studies

Sofnobrutinib is a compelling candidate for translational pharmacology studies. The close agreement between its in vitro biochemical IC50 (4.2 nM) and its clinical pharmacodynamic IC50 for basophil activation (54 ng/mL, ~108 nM) in a Phase I trial demonstrates efficient target engagement in humans [3]. Furthermore, its wide margin against hERG channel inhibition (IC50 = 24 μM) provides a strong cardiac safety signal . Researchers can leverage this compound to build pharmacokinetic/pharmacodynamic (PK/PD) models and to investigate the relationship between biochemical inhibition and functional effects in human primary cells.

Covalent vs. Non-Covalent BTK Inhibition Comparison

Sofnobrutinib serves as a critical reference compound for researchers comparing the functional and cellular consequences of covalent versus non-covalent BTK inhibition. Its preferential binding to the unactivated BTK conformation (IC50 = 0.39 nM) contrasts with the binding mode of covalent inhibitors that target the activated state [2]. This allows for hypothesis-driven experiments to explore how binding kinetics and conformational selectivity impact downstream signaling pathways, such as PLCγ2 phosphorylation and B-cell activation, and how these differences may translate to in vivo efficacy and safety [1][2].

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